molecular formula C21H18O4 B5781147 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate

2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate

Cat. No. B5781147
M. Wt: 334.4 g/mol
InChI Key: HXYOGPXYPGYSAA-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate (EPON) is a synthetic chemical compound that belongs to the class of naphthoic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, material science, and organic chemistry.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate has shown promising results in various scientific research applications. It has been used as a building block for the synthesis of novel organic compounds with potential biological activities, such as anticancer, antifungal, and antibacterial agents. 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate has also been utilized in the development of new materials, including liquid crystals, polymers, and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate is not fully understood. However, studies have suggested that 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate may exert its biological activities through the inhibition of certain enzymes and proteins, including topoisomerase II and DNA polymerase. This inhibition can lead to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate possesses potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate has also been found to possess antifungal and antibacterial activities against several pathogenic microorganisms. However, further studies are required to determine the exact biochemical and physiological effects of 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high degree of purity. 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate is also stable under various conditions, making it suitable for long-term storage. However, 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate has some limitations, including its low solubility in water and limited information on its toxicity and safety profile. Therefore, caution should be exercised when handling and using 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate in lab experiments.

Future Directions

2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate has great potential for future research and development. Some possible future directions include the synthesis of new 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate derivatives with enhanced biological activities, the investigation of 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate's mechanism of action, and the development of new materials based on 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate. Additionally, further studies are required to determine the toxicity and safety profile of 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate, which will be essential for its potential use in pharmaceuticals and other applications.
Conclusion:
In conclusion, 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate is a synthetic chemical compound that has shown promising results in various scientific research applications. Its unique structural properties and potential biological activities make it a valuable compound for the development of new materials and drugs. However, further studies are required to fully understand its mechanism of action and determine its toxicity and safety profile.

Synthesis Methods

2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate can be synthesized through a multi-step process that involves the reaction of 2-naphthol with 4-ethylbenzoyl chloride in the presence of a base to form 2-(4-ethylphenyl)-2-oxoethyl 2-naphthoate, which is then treated with NaOH to produce 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate. This synthesis method has been optimized to achieve high yields and purity, making 2-(4-ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate a readily available compound for research purposes.

properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-2-14-7-9-15(10-8-14)20(23)13-25-21(24)18-11-16-5-3-4-6-17(16)12-19(18)22/h3-12,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYOGPXYPGYSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-2-oxoethyl 3-hydroxy-2-naphthoate

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